molecular formula C6H10Br2 B2691830 1,1-Bis(bromomethyl)cyclobutane CAS No. 20371-79-3

1,1-Bis(bromomethyl)cyclobutane

Cat. No. B2691830
CAS RN: 20371-79-3
M. Wt: 241.954
InChI Key: YMLYUDXIHNNLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(bromomethyl)cyclobutane is a chemical compound with the CAS Number: 20371-79-3 and a molecular weight of 241.95 . It has a linear formula of C6H10BR2 .


Synthesis Analysis

The synthesis of cyclobutanes involves various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can yield various substituted aryl cyclopropanes and cyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates .


Molecular Structure Analysis

The 1,1-bis(bromomethyl)cyclobutane molecule contains a total of 18 bonds, including 8 non-H bonds and 1 four-membered ring . It consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Bromine atoms .


Chemical Reactions Analysis

(Bromomethyl)cyclobutane, a related compound, has been reported to react with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .

Scientific Research Applications

Cyclobutane Derivatives and Chemical Synthesis

1,1-Bis(bromomethyl)cyclobutane and its derivatives play a crucial role in chemical synthesis. For instance, the formation of 1,2-Bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinyl radicals represents an interesting chemical transformation, showcasing the utility of cyclobutane derivatives in synthesizing complex organic compounds (Muramatsu, Toyota, & Satou, 2009).

Photocatalysis and Molecular Engineering

Cyclobutanes, similar to 1,1-bis(bromomethyl)cyclobutane, are integral in photocatalytic processes. For instance, the study of [2+2] photocycloaddition of cinnamates in flow, involving the creation of cyclobutane derivatives, highlights their role in developing molecules with biological activity. This process is enhanced by the use of catalysts, emphasizing the importance of cyclobutane compounds in catalysis and molecular engineering (Telmesani et al., 2015).

Metal-Organic Frameworks and Nanoparticles

The development of metal-organic frameworks (MOFs) and nanoparticles is another significant area where derivatives of 1,1-bis(bromomethyl)cyclobutane find application. A study on thixotropic hydrogel derived from a product of organic solid-state synthesis involving cyclobutane compounds demonstrates their role in forming nanoscale metal-organic particles. This research suggests potential applications in areas like catalysis, drug delivery, and material science (Hamilton et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, cyclobutane derivatives serve as building blocks for creating complex molecular architectures. The self-assembly of metal-organic squares derived from linear templates using cyclobutane compounds demonstrates their utility in constructing sophisticated molecular structures, which could have implications in areas like molecular recognition, sensing, and catalysis (Papaefstathiou et al., 2004).

Organic Gelators and Material Science

Cyclobutane derivatives are also used in the development of organic gelators. The structural studies of a new low molecular mass organic gelator for organic liquids based on cyclobutane-1,1-dicarboxylic acid reveal their potential in creating stable gels, which can have applications in material science and drug delivery systems (Ballabh, Trivedi, & Dastidar, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a Category 3 Flammable liquid. Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting .

properties

IUPAC Name

1,1-bis(bromomethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLYUDXIHNNLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(bromomethyl)cyclobutane

Citations

For This Compound
3
Citations
C Roberts - 1984 - search.proquest.com
The homolytic ring fission of strained bicycloalkyl radicals was investigated by ESR spectroscopy. These bicycloalkyl radicals provided examples of cycloalkyl-, cyclopropylmethyl-, and …
Number of citations: 5 search.proquest.com
M Jamrozik, J Jamrozik - Monatshefte für Chemie/Chemical Monthly, 1997 - Springer
A synthesis of two new tetrathia[6.6.2]propellane systems, each containing one cyclobutane ring, is described. On the basis of 1 HNMR, UV/Vis and mass spectra, the possibility of the …
Number of citations: 1 link.springer.com
T Benincori, V Consonni, P Gramatica… - Chemistry of …, 2001 - ACS Publications
A series of 4-alkylidene-, 4-alkyl-, and 4,4‘-dialkyl-substituted 4H-[5,1-b;1,5-b‘]cyclopentabithiophenes was designed in which the substituents in position 4 occupy well-defined areas in …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.